molecular formula C12H16N4 B13632999 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline

Katalognummer: B13632999
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: NWUQIZNBSURBBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound with the molecular formula C11H14N4. It is a derivative of aniline and triazole, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both aniline and triazole, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the yield and purity of the product while reducing the reaction time and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or aniline moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can yield a variety of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The aniline moiety can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activity.

Vergleich Mit ähnlichen Verbindungen

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as:

    2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline: This compound lacks the methyl group on the aniline moiety, which can affect its chemical and biological properties.

    4-Methyl-2-(1,2,4-triazol-5-yl)aniline: This compound lacks the ethyl and methyl groups on the triazole moiety, which can affect its reactivity and biological activity.

    2-(3-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline: This compound lacks the methyl group on the triazole moiety, which can influence its chemical stability and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C12H16N4

Molekulargewicht

216.28 g/mol

IUPAC-Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylaniline

InChI

InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-7-8(2)5-6-10(9)13/h5-7H,4,13H2,1-3H3

InChI-Schlüssel

NWUQIZNBSURBBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=N1)C2=C(C=CC(=C2)C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.